molecular formula C21H20N4OS B303567 3-amino-N-(4-cyanophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(4-cyanophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303567
M. Wt: 376.5 g/mol
InChI Key: LDQKZDDHMFOVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(4-cyanophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-amino-N-(4-cyanophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-(4-cyanophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve neurological function. It has also been shown to have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-N-(4-cyanophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments include its potential applications in various fields, its ability to inhibit the activity of certain enzymes and proteins, and its antimicrobial and antifungal properties. The limitations include the lack of understanding of its exact mechanism of action and the potential side effects associated with its use.

Future Directions

There are several future directions for the study of 3-amino-N-(4-cyanophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. These include further studies to understand its mechanism of action, its potential applications in the treatment of various diseases, and the development of more efficient synthesis methods. Additionally, studies on the potential side effects associated with its use and the development of new derivatives of this compound may also be explored.
Conclusion:
In conclusion, 3-amino-N-(4-cyanophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex chemical compound that has shown promising results in various scientific research applications. Its potential applications in the treatment of cancer, inflammation, and neurological disorders, as well as its antimicrobial and antifungal properties, make it a promising compound for further study. However, further research is needed to fully understand its mechanism of action and potential side effects associated with its use.

Synthesis Methods

The synthesis of 3-amino-N-(4-cyanophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide involves several steps. The initial step involves the reaction of 4-cyanophenyl isothiocyanate with 2-amino-5,6,7,8-tetrahydrocycloocta[b]thiophene-3-carboxamide in the presence of a base to form the intermediate product. This intermediate product is then reacted with 2-bromo-5,6,7,8-tetrahydrocycloocta[b]thiophene to form the final product.

Scientific Research Applications

3-amino-N-(4-cyanophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal properties.

properties

Product Name

3-amino-N-(4-cyanophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

6-amino-N-(4-cyanophenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C21H20N4OS/c22-12-13-7-9-15(10-8-13)24-20(26)19-18(23)16-11-14-5-3-1-2-4-6-17(14)25-21(16)27-19/h7-11H,1-6,23H2,(H,24,26)

InChI Key

LDQKZDDHMFOVRV-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)C#N)N

Canonical SMILES

C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)NC4=CC=C(C=C4)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.